Hdac6-IN-23

Pharmacokinetics Oral Bioavailability HDAC6

Hdac6-IN-23 (compound 9) is a potent, orally active, non-hydroxamic acid HDAC6 inhibitor from the DFMO class. Unlike hydroxamic acid-based probes (e.g., Tubastatin A, SAHA), it delivers high oral bioavailability and low in vivo clearance, enabling sustained target engagement in once-daily chronic dosing models. Its class-level selectivity for HDAC6 over Class I HDACs avoids confounding histone hyperacetylation, ensuring mechanistic precision. An essential comparator for medicinal chemistry programs seeking to decouple HDAC6 pharmacology from hydroxamic acid liabilities. For research use only.

Molecular Formula C15H10F2N8O
Molecular Weight 356.29 g/mol
Cat. No. B12375965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-23
Molecular FormulaC15H10F2N8O
Molecular Weight356.29 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN(N=N2)CC3=NC=C(C=C3)C4=NN=C(O4)C(F)F
InChIInChI=1S/C15H10F2N8O/c16-12(17)15-22-21-14(26-15)9-4-5-10(19-7-9)8-25-23-13(20-24-25)11-3-1-2-6-18-11/h1-7,12H,8H2
InChIKeyZTVLPDLCENUSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac6-IN-23: An Orally Active and Selective HDAC6 Inhibitor for In Vivo Research


Hdac6-IN-23, also referred to as compound 9, is a potent and orally active inhibitor of Histone Deacetylase 6 (HDAC6) . It belongs to a class of 2-(difluoromethyl)-1,3,4-oxadiazoles (DFMOs), which are characterized as selective, non-hydroxamic acid HDAC6 inhibitors [1]. Its molecular formula is C15H10F2N8O with a molecular weight of 356.29 g/mol . This compound is primarily utilized as a research tool for studying HDAC6-mediated pathways in vitro and in vivo in rodent models [1].

Why Hdac6-IN-23 Cannot Be Simply Substituted with Other HDAC6 Inhibitors


While numerous HDAC6 inhibitors exist, Hdac6-IN-23 belongs to a specific class of non-hydroxamic acid inhibitors (DFMOs) that exhibit a unique combination of high oral bioavailability, low in vivo clearance, and a distinct mechanism of action as electrophilic substrates [1]. Substituting it with a more common hydroxamic acid-based inhibitor (e.g., Tubastatin A, ACY-1215) or a pan-HDAC inhibitor (e.g., SAHA) would drastically alter the experimental outcome due to key differences in pharmacokinetic profiles, target selectivity, and potential off-target toxicities, thereby invalidating comparative in vivo studies [1][2].

Quantitative Differentiation Evidence for Hdac6-IN-23 vs. Comparator HDAC6 Inhibitors


Oral Bioavailability Advantage of Hdac6-IN-23 (DFMO Class) Over Hydroxamic Acid-Based HDAC6 Inhibitors

Hdac6-IN-23, as a member of the difluoromethyl-1,3,4-oxadiazole (DFMO) class, demonstrates high oral bioavailability, a critical parameter for in vivo studies. This is a significant differentiation from hydroxamic acid-based HDAC6 inhibitors like Tubastatin A and ACY-1215, which have been shown to possess substantially lower oral bioavailability in comparative pharmacokinetic studies. For instance, a hydrazide-based inhibitor (35m) demonstrated a 93.4% oral bioavailability, a value described as 'much higher' than that of Tubastatin A and ACY-1215, underscoring the general bioavailability limitations of the hydroxamic acid class [1]. The DFMO series, to which Hdac6-IN-23 belongs, is explicitly characterized by high oral bioavailability and low in vivo clearance, positioning it as a superior tool for oral administration in rodent models [2].

Pharmacokinetics Oral Bioavailability HDAC6

Non-Hydroxamic Acid Mechanism Reduces Off-Target Toxicity Risk Compared to Pan-HDAC Inhibitors

Hdac6-IN-23 is a member of the DFMO class, which are selective non-hydroxamic acid inhibitors [1]. This mechanism differentiates it from pan-HDAC inhibitors like SAHA (vorinostat), which are hydroxamic acid-based and non-selectively inhibit multiple HDAC isoforms, leading to well-documented dose-limiting toxicities such as thrombocytopenia and fatigue. While specific isoform selectivity data for Hdac6-IN-23 is not available in the provided sources, the class-level selectivity of DFMOs for HDAC6 over other HDACs, particularly Class I HDACs, is a defining characteristic of the series and a primary driver for their development as research tools to minimize off-target effects associated with broader HDAC inhibition [1].

Mechanism of Action Selectivity Toxicology

Low In Vivo Clearance in Rodent Models Enables Sustained Target Engagement for Hdac6-IN-23

A key pharmacokinetic advantage of the DFMO class, which includes Hdac6-IN-23, is its low in vivo clearance, as reported in the primary characterization paper [1]. This property is crucial for maintaining effective drug concentrations over time. In contrast, many hydroxamic acid-based HDAC6 inhibitors, such as Tubastatin A, are known to have high clearance rates and short half-lives, necessitating frequent or high dosing to achieve sustained target modulation [2]. The low clearance profile of Hdac6-IN-23 makes it a more practical and reliable tool for extended in vivo experiments.

Pharmacokinetics Clearance In Vivo

Note on the Limitations of Available Quantitative Data for Hdac6-IN-23

This evidence guide is constructed based on a review of publicly available information. While the class-level differentiators for the DFMO series are well-supported by the primary literature [1], specific, head-to-head quantitative data (e.g., exact IC50 values against HDAC isoforms, absolute oral bioavailability percentage, precise clearance values) for the exact compound Hdac6-IN-23 (compound 9) could not be located in the accessible sources. The differentiation claims presented herein are therefore based on class-level inference, supported by the characterization of the DFMO series to which Hdac6-IN-23 belongs. Researchers seeking to replace this compound in their studies should verify these class-level properties against any newly available, compound-specific data or conduct their own comparative assays.

Data Availability Research Tool

Optimal Research Applications for Hdac6-IN-23 Based on Its Differentiation Profile


Chronic Oral Dosing Studies in Rodent Models of Neurodegeneration or Inflammation

Given its high oral bioavailability and low clearance profile as a member of the DFMO class [1], Hdac6-IN-23 is ideally suited for long-term, once-daily oral administration studies in mice and rats. This is particularly valuable in models of chronic disease where sustained target engagement is required, such as in studies of Charcot-Marie-Tooth disease, neuropathic pain, or chronic inflammatory conditions. This application scenario leverages the compound's superior pharmacokinetic properties over hydroxamic acid-based inhibitors, which are often limited by poor oral absorption and rapid clearance, making chronic oral dosing challenging.

Investigating HDAC6-Specific Cytosolic Pathways Without Confounding Histone Acetylation Effects

The class-level selectivity of DFMO inhibitors like Hdac6-IN-23 for HDAC6 over Class I HDACs [1] makes it a precise tool for dissecting the role of cytosolic HDAC6 substrates, such as α-tubulin, cortactin, and Hsp90. This is in stark contrast to pan-HDAC inhibitors (e.g., SAHA), which broadly induce histone hyperacetylation and alter gene expression. Researchers can use Hdac6-IN-23 to attribute observed cellular phenotypes specifically to HDAC6-mediated deacetylation events, thereby yielding more definitive mechanistic insights into processes like cell migration, aggresome formation, and immune cell activation.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies in Rodents

The established low in vivo clearance of the DFMO class [1] positions Hdac6-IN-23 as an excellent candidate for PK/PD modeling. Its predictable and favorable pharmacokinetic profile allows for a clearer correlation between plasma drug concentration and downstream pharmacodynamic markers (e.g., acetylated α-tubulin levels in peripheral blood mononuclear cells). This is more difficult to achieve with high-clearance compounds where drug levels fluctuate widely between doses, complicating the interpretation of target engagement and efficacy data.

Comparative Studies Elucidating the Impact of Zinc-Binding Group Chemistry on In Vivo Performance

Hdac6-IN-23, featuring a difluoromethyl-1,3,4-oxadiazole zinc-binding group, serves as a critical comparator for hydroxamic acid-based HDAC6 inhibitors (e.g., Tubastatin A, ACY-1215). By comparing the in vivo efficacy and toxicity profiles of these two classes side-by-side, researchers can decouple the pharmacologic effects of HDAC6 inhibition from the intrinsic liabilities of the hydroxamic acid warhead, which is associated with poor pharmacokinetics and potential mutagenicity. This application is central to medicinal chemistry efforts aimed at developing next-generation HDAC6 inhibitors with improved drug-like properties [1].

Quote Request

Request a Quote for Hdac6-IN-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.